molecular formula C17H11ClFN3O2 B2546199 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide CAS No. 1396810-01-7

2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide

Cat. No.: B2546199
CAS No.: 1396810-01-7
M. Wt: 343.74
InChI Key: XXQOSCRRNXSQAX-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is a synthetic small molecule belonging to the class of pyrimidine-carboxamide derivatives, designed for research applications in oncology and immunology. This compound is built on a privileged scaffold in medicinal chemistry, featuring a benzamide group linked to a 2-phenoxypyrimidine core, a structure known for its relevance in inhibiting key protein kinases . While direct biological data for this specific molecule requires further experimental validation, its close structural analogs have demonstrated significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) . The EGFR signaling pathway is a validated target not only in cancer therapy but also in the pathogenesis of various inflammatory conditions, as recent research shows that EGFR activation in macrophage cells plays a crucial role in the production of pro-inflammatory cytokines and chemokines . The molecular design incorporates specific substituents—chloro and fluoro atoms—on the benzamide ring, which are common in drug discovery for optimizing a compound's electronic properties, binding affinity, and metabolic stability. Researchers can utilize this compound as a key intermediate or a pharmacological tool to explore new therapeutic agents for cancers and inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease, where kinase signaling is dysregulated . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O2/c18-13-7-4-8-14(19)15(13)16(23)22-11-9-20-17(21-10-11)24-12-5-2-1-3-6-12/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQOSCRRNXSQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

For industrial production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction mixture is often quenched with aqueous HCl, and the organic layer is separated and purified .

Chemical Reactions Analysis

2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenoxypyrimidinyl group can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Insights from Analogs

Role of Substituents on Benzamide Core: Electron-Withdrawing Groups (Cl, F): The 2-chloro-6-fluoro substitution in the target compound may enhance binding to hydrophobic pockets in enzymes, similar to the 4-chloro-3-trifluoromethyl group in CTPB, which activates p300 HAT .

Amide-Linked Groups: The phenoxypyrimidinyl group in the target compound introduces a rigid aromatic system, contrasting with smaller groups like ethoxy (CTPB) or carboxyphenyl (compound 17). This could improve selectivity for specific HAT isoforms or other targets . Amino groups (e.g., in compound 8) are associated with immunomodulatory activity, highlighting the functional diversity of benzamide derivatives .

Biological Activity Trends: HAT Inhibition: Compound 17’s 79% inhibition of PCAF HAT underscores the importance of the 2-acylamino substituent, a feature absent in the target compound but partially mimicked by its chloro-fluoro motif . HAT Activation: CTPB’s activation of p300 HAT demonstrates that substituents like ethoxy and trifluoromethyl can reverse activity profiles, suggesting the target compound’s phenoxypyrimidinyl group might similarly modulate enzyme function .

Discussion of Physicochemical and Functional Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to intermediates in , where halogenated anilines react with acyl chlorides .

Biological Activity

2-Chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClF N3O, with a molecular weight of approximately 327.75 g/mol. The compound features a chloro and fluoro substituent on the benzamide structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in critical cellular pathways, particularly those related to cancer proliferation and inflammation.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by targeting various signaling pathways involved in tumor growth. For instance, it has been studied for its effects on RET kinase activity, which is implicated in several cancers. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation driven by RET mutations, suggesting its potential as a cancer therapeutic agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown antimicrobial properties. Studies have indicated that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationship (SAR) of benzamide derivatives, including this compound. Modifications to the phenoxy and pyrimidine rings have been explored to enhance potency and selectivity against specific targets. For example, derivatives with varied substitutions have demonstrated different levels of activity against cancer cell lines .

CompoundActivity TypeEC50 (µM)Remarks
WO5mβ-cell protective0.1 ± 0.01High potency against ER stress-induced cell death
I-8RET kinase inhibitionModerate to HighEffective against RET-driven cell proliferation

Pharmacological Studies

Pharmacological studies have highlighted the role of this compound in modulating cellular responses under stress conditions. For instance, it has been shown to protect pancreatic β-cells from apoptosis induced by endoplasmic reticulum (ER) stress . The compound's ability to inhibit caspase activation during stress conditions underscores its potential therapeutic applications in diabetes management.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Pyrimidine Core Formation : Chlorination and fluorination of pyrimidine intermediates (e.g., 2-phenoxypyrimidin-5-amine) to introduce halogen substituents .
  • Benzamide Coupling : Amide bond formation between the pyrimidine amine and 2-chloro-6-fluorobenzoic acid derivatives using coupling agents like EDC/HOBt .
  • Optimization : Solubility can be improved by substituting bulky groups (e.g., tetrahydropyranyl derivatives) to disrupt crystal packing, as demonstrated in RAF inhibitor design .

Q. How can the compound’s structure be validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry : High-resolution MS for molecular weight verification .
  • X-ray Crystallography : To resolve binding modes and confirm stereochemistry, as seen in photopharmacological studies of N-aryl benzamides .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Hybridization Strategies : Combine pharmacophores from benzamide and thiophene amide systems to exploit synergistic binding interactions, as shown in AMPA receptor modulator design .
  • Bioisosteric Replacement : Replace the phenoxy group with electron-deficient heterocycles (e.g., pyridyl) to modulate electronic properties and improve target engagement .
  • Substituent Analysis : Systematically vary chloro/fluoro positions on the benzamide ring and assess impact on kinase selectivity using cellular assays (e.g., pMEK suppression in KRAS mutant lines) .

Q. How to resolve contradictions in biochemical assay data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer for stability ) and purity (>95% by HPLC ).
  • Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
  • Data Reprodubility : Replicate experiments across independent labs and use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What strategies balance solubility and cellular potency during optimization?

  • Methodological Answer :

  • Crystal Engineering : Replace planar groups (e.g., N-methylpyridone) with bulky substituents (e.g., tetrahydropyranyl oxy-pyridine) to reduce crystallinity and enhance solubility, as demonstrated in RAF709 development .
  • LogP Optimization : Introduce polar groups (e.g., morpholino) while maintaining lipophilicity for membrane permeability .

Mechanistic and Pathway Analysis

Q. Which biochemical pathways are influenced by this compound?

  • Methodological Answer :

  • Target Identification : Use kinome-wide profiling to identify off-target effects (e.g., CRAF kinase inhibition in RAS mutant cancers ).
  • Pathway Mapping : Employ transcriptomics or phosphoproteomics to trace downstream effects (e.g., MEK/ERK pathway modulation ).

Q. How to elucidate binding modes with target proteins?

  • Methodological Answer :

  • Co-crystallization : Resolve ligand-protein complexes via X-ray crystallography (e.g., PDB ID: 6ZLH for (E)-isomer binding ).
  • Molecular Dynamics Simulations : Model conformational changes induced by halogen substituents (e.g., chloro/fluoro interactions with hydrophobic pockets ).

Notes on Contradictions and Reliability

  • Purity Discrepancies : Variations in reported purity (e.g., 95% vs. >97%) may stem from differing HPLC protocols; always cross-check with independent QC .
  • Bioactivity Variability : Differences in IC50 values across studies could reflect assay conditions (e.g., buffer composition ) or cell line heterogeneity .

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